Mambalgin 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

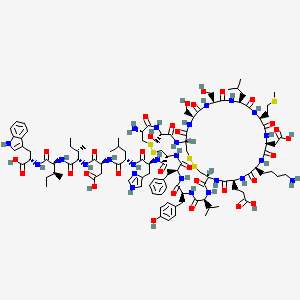

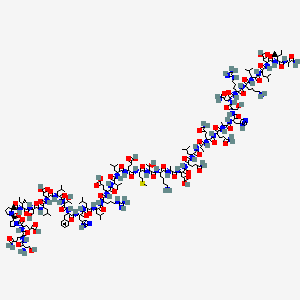

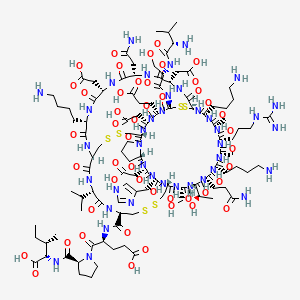

Mambalgin-1 is a peptide found in the venom of the black mamba (Dendroaspis polylepis polylepis), an elapid snake . It is a member of the three-finger toxin (3FTx) protein family and has the characteristic three-finger protein fold . Mambalgin-1 is a potent and selective blocker of acid-sensing ion channels (ASIC) .

Synthesis Analysis

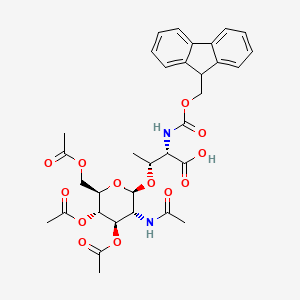

The first full stepwise solid-phase peptide synthesis of mambalgin-1 was reported in a study . The synthetic mambalgin-1 was confirmed to have biological activity both in vitro and in vivo .

Chemical Reactions Analysis

Mambalgin-1 interacts directly with the extracellular thumb domain of ASIC1a, rather than inserting into the acid-sensing pocket . Binding of mambalgin-1 leads to relocation of the thumb domain that could disrupt the acidic pocket of ASIC1a .

Physical And Chemical Properties Analysis

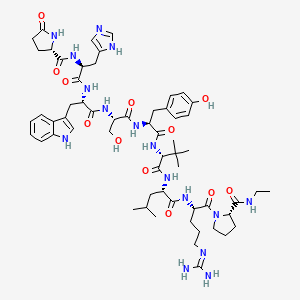

Mambalgin-1 is a 57-residue peptide toxin . It consists of 57 amino acid residues and folds into a characteristic three-finger toxin (3FTx) structure .

科学研究应用

镇痛作用

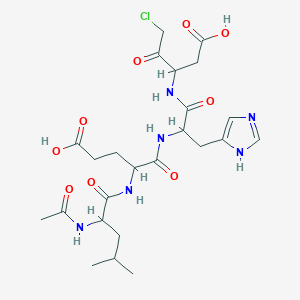

Mambalgin-1 是一种肽,通过抑制神经细胞中的酸敏感离子通道 (ASIC) 产生强效镇痛作用 {svg_1} {svg_2}. 它是在黑曼巴蛇毒中发现的,在啮齿动物中具有镇痛作用,与吗啡一样有效,但副作用更少 {svg_3}.

抗癌潜力

研究表明,ASIC 通道参与癌细胞的增殖和生长 {svg_4}. 因此,Mambalgin-1 通过抑制这些通道成为潜在的抗癌药物 {svg_5}. 它被发现对 SH-SY5Y 癌细胞具有细胞毒性作用 {svg_6}.

ASIC 通道抑制

Mambalgin-1 通过优先结合到该通道的封闭状态 (该状态得到稳定) 的胞外侧,抑制 ASIC1 {svg_7}. ASIC 是电压无关的阳离子神经通道,主要传导 Na+ 离子,并被胞外酸化和脂类激活 {svg_8}.

4. 精神病学和神经退行性疾病中的潜在应用 ASIC 在周围和中枢神经系统中广泛表达,并参与伤害感受和神经可塑性过程 {svg_9}. 它们构成了疼痛、精神病学、神经退行性疾病和癌症领域临床应用的有趣靶点 {svg_10}.

植物中的表达用于研究

合成了烟草 (Nicotiana benthamiana) 密码子优化的 Mambalgin-1 基因,并将其克隆到 PVX (马铃薯 X 病毒) 病毒载体中 {svg_11}. 证实了在转基因植物叶片中表达具有生物活性的重组 Mambalgin-1 {svg_12}.

6. 优化 ASIC 通道阻滞剂的开发 详细了解 Mambalgin-1 如何抑制哺乳动物 ASIC 将有助于开发这些通道的优化阻滞剂 {svg_13}. 这可能导致开发用于缓解疼痛和其他临床应用的新药 {svg_14}.

作用机制

Target of Action

Mambalgin-1, a peptide isolated from black mamba venom, primarily targets Acid-Sensing Ion Channels (ASICs) . ASICs are voltage-independent cationic neural channels that primarily conduct Na+ ions and are activated by extracellular acidification and lipids . They are widely expressed in the peripheral and central nervous systems and are involved in various physiological processes, including nociception and neuronal plasticity .

Mode of Action

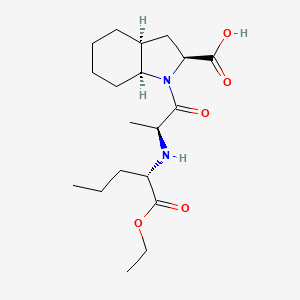

Mambalgin-1 acts as a gating modifier that binds to the closed state of the ASIC1a channel . It induces a strong shift of the pH-dependent activation of ASIC1a channel toward more acidic pH, decreasing its apparent affinity for protons . The peptide toxin interacts directly with the extracellular thumb domain of ASIC1a, rather than inserting into the acid-sensing pocket, as previously reported . This binding leads to the relocation of the thumb domain that could disrupt the acidic pocket of ASIC1a .

Biochemical Pathways

The binding of Mambalgin-1 to ASIC1a leads to the inhibition of these channels, which play essential roles in a wide range of physiological processes, including sodium homeostasis, synaptic plasticity, neurodegeneration, and sensory transduction . The inhibition of ASICs by Mambalgin-1 can exert strong analgesic effects in vivo .

Pharmacokinetics

It is known that the peptide is potent and selective for asic1a over other channels

Result of Action

The result of Mambalgin-1’s action is a potent analgesic effect. It has been demonstrated in animal studies of different pain models, including carrageenan-induced inflammatory pain, chronic constrictive injury-induced neuropathic pain, and thermal pain . Moreover, research has shown that ASIC channels are involved in the proliferation and growth of cancer cells; therefore, Mambalgin-1 can potentially have an anti-cancer effect by inhibiting these channels .

Action Environment

The action environment of Mambalgin-1 is primarily the nervous system, where ASICs are widely expressed It is known that mambalgin-1 preferentially binds to asic1a in a closed state , suggesting that the physiological state of the target cells may influence the compound’s action

安全和危害

未来方向

生化分析

Biochemical Properties

Mambalgin 1 specifically inhibits ASICs, which are neuronal voltage-independent Na+ channels activated by extracellular acidification . ASICs play essential roles in various physiological processes, including sodium homeostasis, synaptic plasticity, neurodegeneration, and sensory transduction . This compound interacts directly with the extracellular thumb domain of ASIC1a, rather than inserting into the acid-sensing pocket .

Cellular Effects

This compound has been shown to have potential anti-cancer properties by inhibiting ASIC channels, which are involved in the proliferation and growth of cancer cells . It also exerts strong analgesic effects in vivo, specifically inhibiting ASICs to abolish pain .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the extracellular thumb domain of ASIC1a . This binding leads to relocation of the thumb domain that could disrupt the acidic pocket of ASIC1a, illustrating an unusual inhibition mechanism of toxins on ASIC channels through an allosteric effect .

Temporal Effects in Laboratory Settings

Its interaction with ASIC1a suggests that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, this compound has shown potent analgesic effects that can be as strong as morphine . Unlike morphine, this compound’s effects are resistant to naloxone, and it causes much less tolerance and no respiratory distress .

Metabolic Pathways

Its interaction with ASICs suggests that it may influence metabolic flux or metabolite levels .

Transport and Distribution

Its interaction with ASICs suggests that it may interact with transporters or binding proteins .

Subcellular Localization

This compound interacts directly with the outside surface of the thumb domain of ASIC1a, but does not insert into the acidic pocket . This suggests that this compound may be localized at the cell membrane where ASICs are typically found .

属性

IUPAC Name |

6-amino-2-[[4-amino-2-[[19-[[28-[[2-[[2-[[2-[[90-[[6-amino-2-[(2-amino-4-methylpentanoyl)amino]hexanoyl]amino]-40,75,99-tris(4-aminobutyl)-10,34-bis(2-amino-2-oxoethyl)-52,84-bis(3-amino-3-oxopropyl)-28,96-dibenzyl-46-butan-2-yl-8a,31-bis(3-carbamimidamidopropyl)-5a-(carboxymethyl)-13,66-bis(1-hydroxyethyl)-4,87-bis[(4-hydroxyphenyl)methyl]-7,11a,81-tris(1H-imidazol-4-ylmethyl)-37,43,49-tris(2-methylpropyl)-2a,19-bis(2-methylsulfanylethyl)-1a,2,4a,5,7a,8,10a,11,13a,14,17,20,26,29,32,35,38,41,44,47,50,53,56,65,68,71,74,77,80,83,86,89,95,98-tetratriacontaoxo-69,72-di(propan-2-yl)-60,61,92-trithia-a,3,3a,6,6a,9,9a,12,12a,15,18,21,27,30,33,36,39,42,45,48,51,54,57,64,67,70,73,76,79,82,85,88,94,97-tetratriacontazatricyclo[61.30.20.021,25]tridecahectane-58-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-7-(4-aminobutyl)-10,13-bis(2-amino-2-oxoethyl)-16,22-bis(2-carboxyethyl)-19-(1-hydroxyethyl)-25-(hydroxymethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]-7-(3-carbamimidamidopropyl)-10-(carboxymethyl)-13-(1-hydroxyethyl)-16-(hydroxymethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-4-oxobutanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C272H429N85O84S9/c1-21-134(14)211-264(435)336-165(90-130(6)7)232(403)315-157(66-70-195(280)369)217(388)299-110-204(378)307-188(254(425)340-183(114-360)249(420)338-182(113-359)248(419)339-184(115-361)250(421)347-190-121-447-449-123-192(346-224(395)153(52-32-38-80-277)311-239(410)174(99-197(282)371)331-242(413)177(102-200(285)374)330-227(398)159(68-72-205(379)380)319-265(436)213(136(16)364)354-230(401)160(69-73-206(381)382)317-247(418)181(112-358)341-257(190)428)259(430)348-191-122-448-446-120-189(255(426)333-175(100-198(283)372)240(411)320-163(269(440)441)53-33-39-81-278)345-225(396)156(56-42-84-298-272(291)292)314-244(415)180(105-208(385)386)337-266(437)214(137(17)365)355-251(422)185(116-362)342-258(191)429)119-445-450-124-193-256(427)328-172(97-144-107-294-126-303-144)237(408)313-155(55-41-83-297-271(289)290)222(393)334-179(104-207(383)384)243(414)318-161(74-86-442-19)228(399)309-151(50-30-36-78-275)220(391)323-167(92-139-44-24-22-25-45-139)236(407)344-187(118-444-117-186(343-223(394)150(49-29-35-77-274)308-216(387)148(279)88-128(2)3)252(423)324-168(94-141-58-62-146(367)63-59-141)233(404)316-158(67-71-196(281)370)226(397)326-171(96-143-106-293-125-302-143)218(389)300-109-202(376)305-149(48-28-34-76-273)229(400)350-209(132(10)11)262(433)351-210(133(12)13)263(434)356-215(138(18)366)267(438)349-193)253(424)325-169(95-142-60-64-147(368)65-61-142)235(406)327-173(98-145-108-295-127-304-145)238(409)332-178(103-201(286)375)246(417)353-212(135(15)363)261(432)301-111-203(377)306-162(75-87-443-20)268(439)357-85-43-57-194(357)260(431)335-170(93-140-46-26-23-27-47-140)234(405)312-154(54-40-82-296-270(287)288)221(392)329-176(101-199(284)373)241(412)322-164(89-129(4)5)231(402)310-152(51-31-37-79-276)219(390)321-166(91-131(8)9)245(416)352-211/h22-27,44-47,58-65,106-108,125-138,148-194,209-215,358-368H,21,28-43,48-57,66-105,109-124,273-279H2,1-20H3,(H2,280,369)(H2,281,370)(H2,282,371)(H2,283,372)(H2,284,373)(H2,285,374)(H2,286,375)(H,293,302)(H,294,303)(H,295,304)(H,299,388)(H,300,389)(H,301,432)(H,305,376)(H,306,377)(H,307,378)(H,308,387)(H,309,399)(H,310,402)(H,311,410)(H,312,405)(H,313,408)(H,314,415)(H,315,403)(H,316,404)(H,317,418)(H,318,414)(H,319,436)(H,320,411)(H,321,390)(H,322,412)(H,323,391)(H,324,423)(H,325,424)(H,326,397)(H,327,406)(H,328,427)(H,329,392)(H,330,398)(H,331,413)(H,332,409)(H,333,426)(H,334,393)(H,335,431)(H,336,435)(H,337,437)(H,338,420)(H,339,419)(H,340,425)(H,341,428)(H,342,429)(H,343,394)(H,344,407)(H,345,396)(H,346,395)(H,347,421)(H,348,430)(H,349,438)(H,350,400)(H,351,433)(H,352,416)(H,353,417)(H,354,401)(H,355,422)(H,356,434)(H,379,380)(H,381,382)(H,383,384)(H,385,386)(H,440,441)(H4,287,288,296)(H4,289,290,297)(H4,291,292,298) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVGGBDTNREHFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)C(C)O)C(C)C)C(C)C)CCCCN)CC3=CNC=N3)CCC(=O)N)CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CCCCN)CC(C)C)CC(=O)N)CCCNC(=N)N)CC6=CC=CC=C6)CCSC)C(C)O)CC(=O)N)CC7=CNC=N7)CC8=CC=C(C=C8)O)CC9=CC=CC=C9)CCCCN)CCSC)CC(=O)O)CCCNC(=N)N)CC1=CNC=N1)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CCC(=O)O)C(C)O)CCC(=O)O)CC(=O)N)CC(=O)N)CCCCN)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)C(C)O)CC(=O)O)CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)CCC(=O)N)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C272H429N85O84S9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

6522 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。